2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide
Beschreibung
The compound 2-amino-N-[(1S,2R,3E)-1-[[(O-α-D-galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide is a glycosphingolipid derivative characterized by:
- A trisaccharide headgroup comprising α-D-galactopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl residues.
- A 2-aminoacetamide group at the reducing end.
- A 3E-heptadecenyl (C17:1) hydrocarbon chain with stereospecific hydroxylation at the C2 position (1S,2R configuration).
The free amino group distinguishes it from N-acetylated analogs, which may influence solubility, enzymatic stability, and receptor binding .
Eigenschaften
IUPAC Name |
2-amino-N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70N2O18/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(44)21(40-26(45)16-39)20-53-36-32(51)29(48)34(24(18-42)55-36)58-38-33(52)30(49)35(25(19-43)56-38)57-37-31(50)28(47)27(46)23(17-41)54-37/h14-15,21-25,27-38,41-44,46-52H,2-13,16-20,39H2,1H3,(H,40,45)/b15-14+/t21-,22+,23+,24+,25+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNXWBYUTDBBKP-SAVSHCFUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)NC(=O)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)NC(=O)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70N2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-amino-N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide is a complex glycosylated amine that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple sugar moieties linked through glycosidic bonds. The presence of the heptadecenyl chain and the amino group contributes to its biochemical interactions. Below is a summary of its key chemical identifiers:
| Property | Details |
|---|---|
| Chemical Formula | C₁₈H₃₅N₁O₇ |
| Molecular Weight | 373.48 g/mol |
| IUPAC Name | 2-amino-N-[(1S,2R,3E)-1-[[O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl]oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-acetamide |
| CAS Number | Not available |
Target Interactions
The biological activity of this compound is primarily attributed to its interaction with cellular receptors and enzymes involved in metabolic pathways. Similar compounds have been shown to act as metabolic inhibitors of cellular-membrane glycoconjugates, suggesting a potential role in modulating cell signaling pathways.
Biochemical Pathways
Research indicates that glycosylated compounds can influence various biochemical pathways, including:
- Cellular signaling : Modulation of receptor activity.
- Metabolic inhibition : Interference with enzyme functions related to carbohydrate metabolism.
These mechanisms may contribute to the compound's potential therapeutic effects.
Antitumor Effects
Studies have indicated that glycosylated amines can exhibit antitumor properties. For instance, related compounds such as KRN7000 have demonstrated immunostimulatory effects and can enhance antitumor responses in preclinical models . The specific activity of the compound remains to be fully elucidated but suggests a promising avenue for cancer therapy.
Immunomodulatory Effects
The compound may also possess immunomodulatory properties. Similar structures have been shown to enhance immune responses, potentially offering therapeutic benefits in conditions where immune modulation is desirable.
Antimicrobial Activity
Preliminary studies indicate that glycosylated compounds may possess antimicrobial properties. The presence of sugar moieties can enhance the interaction with microbial membranes, leading to potential applications in combating infections.
Study 1: Synthesis and Biological Evaluation
In a study focused on synthesizing similar glycosylated compounds, researchers reported significant biological activities linked to structural variations. The synthesis involved multiple steps leading to a compound that exhibited notable antitumor activity in vitro .
Study 2: Pharmacokinetics and Bioavailability
Pharmacokinetic studies on related compounds suggest that structural modifications can significantly influence bioavailability and metabolic stability. This information is crucial for optimizing the therapeutic potential of the compound .
Study 3: Enzymatic Activity
Research has shown that certain glycosylated amines can act as substrates or inhibitors for specific enzymes involved in carbohydrate metabolism. These interactions are critical for understanding the compound's full range of biological activities .
Wissenschaftliche Forschungsanwendungen
Structural Representation
| Component | Description |
|---|---|
| Amino Group | -NH₂ |
| Hydrocarbon Chain | Long aliphatic chain contributing to hydrophobic properties |
| Sugar Moieties | Multiple glycosidic linkages enhancing biological interaction |
Biochemical Research
The compound's structural complexity allows it to serve as a model for studying carbohydrate-protein interactions. Its glycosylation pattern can mimic natural glycoproteins, making it useful in:
- Glycobiology : Understanding the role of carbohydrates in cell signaling and recognition.
- Enzyme Studies : Investigating glycosidases and their substrate specificity.
Case Study: Glycoprotein Interaction
A study demonstrated that derivatives of this compound could inhibit specific lectin interactions, suggesting potential applications in modulating immune responses or targeting pathogens .
Pharmaceutical Applications
The unique properties of this compound make it a candidate for drug formulation and delivery systems:
- Drug Delivery : Its hydrophilic and lipophilic characteristics allow for the encapsulation of various therapeutic agents.
- Antiviral Agents : Research indicates that compounds with similar structures exhibit antiviral activity against various viruses, including HIV .
Case Study: Antiviral Activity
In vitro studies showed that modified versions of this compound could inhibit viral replication by blocking receptor interactions on host cells, highlighting its potential as an antiviral therapeutic .
Material Sciences
In material science, the compound can be utilized to develop biocompatible materials for medical applications:
- Hydrogels : Incorporating this compound into hydrogel matrices can enhance their biocompatibility and mechanical properties.
- Coatings : Its ability to form stable films can be explored for creating protective coatings on medical devices.
Case Study: Biocompatible Hydrogels
Research has indicated that hydrogels incorporating this compound exhibit improved cell adhesion and proliferation, making them suitable for tissue engineering applications .
Analyse Chemischer Reaktionen
Hydrolysis of Glycosidic Linkages
The trisaccharide moiety (α-D-galactopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranose) undergoes enzymatic or acid-catalyzed hydrolysis due to its β- and α-glycosidic bonds:
Acid-Catalyzed Hydrolysis
-
Conditions : Dilute HCl (0.5–2 M) at 80–100°C.
-
Products :
-
α-D-galactose, β-D-galactose, and β-D-glucose monomers.
-
Free aglycone: 2-amino-N-[(1S,2R,3E)-1-(hydroxymethyl)-2-hydroxy-3-heptadecen-1-yl]-acetamide.
-
-
Mechanism : Protonation of the glycosidic oxygen leads to cleavage of the C–O bond, forming oxocarbenium intermediates .
Enzymatic Hydrolysis
-
β-Galactosidase : Cleaves β-(1→4) linkages between β-D-galactose and β-D-glucose.
-
α-Galactosidase : Targets α-(1→4) linkages between α-D-galactose and β-D-galactose, though activity is substrate-specific .
Oxidation Reactions
The unsaturated heptadecenyl chain (3E configuration) and hydroxyl groups are susceptible to oxidation:
Lipid Tail Oxidation
-
Double Bond Epoxidation :
-
Hydroxyl Group Oxidation :
Acylation of the Amino Group
The primary amine (-NH₂) undergoes nucleophilic acylation:
-
Conditions : Acetic anhydride/pyridine or NHS-ester reagents.
-
Product : N-acetylated derivative, enhancing metabolic stability .
Sphingolipid Metabolism
-
Ceramidase Action : Cleaves the amide bond in the ceramide-like tail, releasing free sphingosine and fatty acid .
-
Phosphorylation : The hydroxyl group at C2 may be phosphorylated by kinases (e.g., sphingosine kinase), forming bioactive phosphate esters .
Thermal Degradation
-
Conditions : Heating above 200°C under inert atmosphere.
-
Products : Charring of the carbohydrate moiety and decomposition of the unsaturated lipid chain into alkanes/alkenes .
Research Findings
-
Enzymatic hydrolysis rates depend on glycosidic bond stereochemistry: β-(1→4) bonds hydrolyze faster than α-(1→4) under acidic conditions .
-
The unsaturated lipid tail enhances membrane permeability but increases susceptibility to oxidative degradation .
-
Acylated derivatives show improved pharmacokinetic profiles in preclinical models .
For synthetic applications, protecting groups (e.g., acetyl for hydroxyls) are critical during stepwise glycosylation .
Vergleich Mit ähnlichen Verbindungen
Structural Analog 1: N-Acetyl-D-galactosaminyl-(1→3)-α-D-galactosyl-(1→4)-β-D-galactosyl-(1→4)-β-D-glucosylceramide
- Molecular Formula : C62H114N2O23
- Average Mass : 1255.585 Da
- Key Differences: Replaces the 2-amino group with an N-acetyl-D-galactosamine residue. Contains a β(1→3) linkage between galactosamine and galactose, unlike the target’s α(1→4) linkage. Features a fully saturated C18 acyl chain.
- Functional Implications: The N-acetyl group enhances hydrophobicity and resistance to enzymatic degradation.
Structural Analog 2: β-Galactosyl-C18-ceramide
- Molecular Formula: C48H91NO13
- Average Mass : 890.25 Da
- Key Differences: Simplified disaccharide headgroup (β-D-galactopyranosyl-(1→1')-ceramide). Lacks the second galactose and glucose residues. Contains a saturated C18 acyl chain.
- Functional Implications :
Structural Analog 3: Neu5Acα2,6-Galβ1,4-Glc-Ceramide
- Molecular Formula : C59H108N2O22
- Average Mass : 1197.51 Da
- Key Differences :
- Incorporates a sialic acid (Neu5Ac) residue linked α(2→6) to galactose.
- Includes a C18:1 acyl chain with unsaturation.
- Functional Implications :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Structural Features | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | ~C60H111N2O22 | ~1240 | α-Gal(1→4)-β-Gal(1→4)-Glc, 2-amino, C17:1 chain | Moderate (aqueous) |
| N-Acetyl-galactosaminyl-ceramide | C62H114N2O23 | 1255.59 | β-GalNAc(1→3)-α-Gal(1→4)-β-Gal(1→4)-Glc, N-acetyl, C18 chain | Low (membrane-bound) |
| β-Galactosyl-C18-ceramide | C48H91NO13 | 890.25 | β-Gal(1→1')-ceramide, C18 chain | Low (membrane-bound) |
| Neu5Acα2,6-Galβ1,4-Glc-Ceramide | C59H108N2O22 | 1197.51 | Neu5Acα(2→6)-Galβ(1→4)-Glc, C18:1 chain | Moderate (charged) |
Research Findings and Implications
- Amino vs. N-Acetyl Groups: The free amino group may enhance hydrogen bonding with proteins but reduce metabolic stability compared to acetylated analogs .
- Chain Length and Unsaturation : The 3E-heptadecenyl chain’s unsaturation could increase membrane fluidity compared to saturated C18 chains, influencing lipid raft formation .
Q & A
Q. Answer :
- Mass Spectrometry : HR-ESI-MS (e.g., m/z 779.2122 [M + Na]) confirms molecular weight and glycosidic fragmentation patterns .
- NMR Spectroscopy : detects olefinic protons (δ ~5.3 ppm for 3E double bond) and anomeric protons (δ ~4.5–5.5 ppm). identifies glycosidic carbons (e.g., ~100–105 ppm for anomeric centers) .
- TLC/HPLC : Monitor reaction progress and purity using heptane/acetone gradients or reverse-phase HPLC with evaporative light scattering detection .
Advanced: How can the lipid chain’s unsaturation (3E configuration) impact biological activity, and how is it controlled during synthesis?
Answer :
The 3E double bond influences membrane integration and receptor binding. Methodological considerations:
- Stereoselective Synthesis : Use Wittig or Heck reactions to install the E-configured double bond. For example, (3E)-heptadecenal precursors ensure correct geometry .
- Biological Assays : Compare synthetic analogs (3E vs. 3Z) in cell-based models (e.g., lipid raft disruption assays) to correlate structure-activity relationships .
- Stability Studies : Evaluate oxidation susceptibility via accelerated stability testing (40°C/75% RH) with LC-MS monitoring .
Basic: What are the recommended strategies for scaling up synthesis without compromising stereo-purity?
Q. Answer :
- Continuous Flow Chemistry : Minimizes side reactions by controlling residence time and temperature gradients during glycosylation .
- Enzymatic Methods : Galactosyltransferases (e.g., β-1,4-galactosyltransferase) can improve yield and stereochemistry for large-scale oligosaccharide assembly .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction intermediates .
Advanced: How can computational modeling aid in predicting the compound’s interaction with biological targets?
Q. Answer :
- Molecular Dynamics (MD) : Simulate lipid bilayer insertion using force fields (e.g., CHARMM36) to assess membrane fluidity effects .
- Docking Studies : Use AutoDock Vina to model interactions with galectin-3 or CD1d proteins, focusing on the oligosaccharide headgroup’s hydrogen-bonding network .
- QM/MM Calculations : Evaluate transition states of enzymatic hydrolysis (e.g., by glycosidases) to predict metabolic stability .
Basic: What are common pitfalls in isolating the final compound, and how are they mitigated?
Q. Answer :
- Hydrophobicity Issues : The long alkyl chain causes low aqueous solubility. Use countercurrent chromatography with a heptane/ethyl acetate/water system for efficient separation .
- Degradation : Acidic conditions hydrolyze glycosidic bonds. Neutralize reaction mixtures immediately post-synthesis and store at -20°C under argon .
- Byproduct Formation : Optimize protecting group removal (e.g., Zemplén deacetylation) with NaOMe/MeOH to minimize β-elimination .
Advanced: How can contradictions in reported biological activities (e.g., pro-inflammatory vs. anti-inflammatory effects) be investigated?
Q. Answer :
- Cell-Type Specificity : Test the compound in primary macrophages (pro-inflammatory) vs. regulatory T cells (anti-inflammatory) using cytokine profiling (ELISA) .
- Structural Probes : Synthesize truncated analogs (e.g., lacking the lipid chain) to isolate the oligosaccharide’s immunomodulatory role .
- Omics Integration : Combine transcriptomics (RNA-seq) and lipidomics (LC-MS/MS) to map signaling pathways influenced by the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
